Structural Differentiation: Meta-Chloro vs. Para-Substituted Phenyl Analogs in the N-(Indolecarbonyl)piperazine Series
CAS 941901-91-3 bears a 3-chlorophenyl substituent, whereas the reference compounds preferentially exemplified in patent literature contain para-substituted phenyl rings (e.g., p-chlorophenyl, p-fluorophenyl) [1]. The patent specification explicitly designates p-chlorophenyl and p-fluorophenyl as particularly preferred aryl groups, implying that meta-substitution at the 3-position was intentionally excluded or deprioritized in the primary SAR campaign [1]. This meta-vs-para substitution difference is expected to alter the electron distribution and steric presentation of the piperazine aryl group, leading to distinct receptor interaction profiles.
| Evidence Dimension | Aryl substitution pattern on piperazine ring |
|---|---|
| Target Compound Data | 3-chlorophenyl (meta-Cl) |
| Comparator Or Baseline | p-chlorophenyl, p-fluorophenyl (patent-preferred substituents) |
| Quantified Difference | Not quantifiable from available data; structural distinction based on substitution position (meta vs. para) |
| Conditions | Structural comparison drawn from patent specification US20050096330A1 and JP2012006940A; no direct competitive binding or functional assay data available for this specific CAS number. |
Why This Matters
Meta-substitution introduces a different electrostatic potential map and binding conformation compared to para-substituted analogs, which can result in altered 5-HT2A affinity and selectivity—critical for researchers requiring a specific pharmacological tool compound with unexplored SAR space.
- [1] US Patent Application US20050096330A1, N-(indolecarbonyl) piperazine derivatives. Merck Patent GmbH. Lines 199–203. View Source
